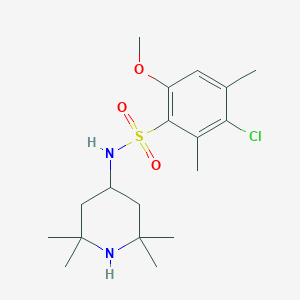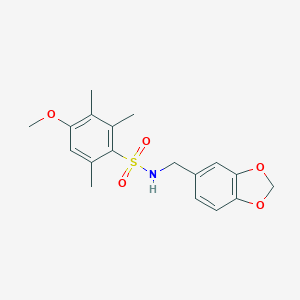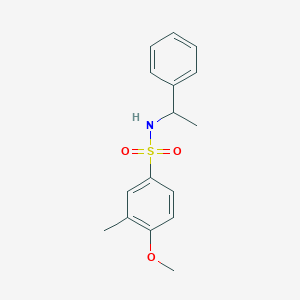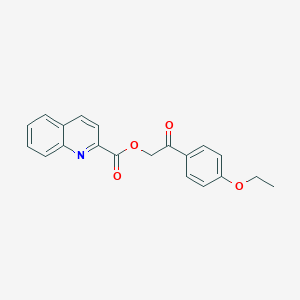
3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride, also known as MTT, is a chemical compound that has been widely used in scientific research for its unique properties. MTT is a yellow water-soluble compound that is widely used in cell viability assays, drug screening, and cancer research.
Mechanism of Action
3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride is a tetrazolium salt that is reduced by living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells present in the sample. 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride is reduced by mitochondrial dehydrogenases in living cells, which convert the tetrazolium salt into formazan. The formazan product is insoluble in water and can be quantified using a spectrophotometer.
Biochemical and Physiological Effects
3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride is a non-toxic compound that does not affect the growth or metabolism of cells. It is widely used in cell viability assays because it is a reliable indicator of cell viability and proliferation. 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride is also used in microbiology to assess the antimicrobial activity of compounds.
Advantages and Limitations for Lab Experiments
3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride has several advantages as a cell viability assay. It is easy to use, inexpensive, and provides accurate results. 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride is also compatible with a wide range of cell types and can be used in both adherent and suspension cultures. However, 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride has some limitations. It cannot distinguish between live and dead cells, and it is not suitable for use with cells that do not have mitochondrial dehydrogenases.
Future Directions
3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride has been widely used in scientific research for many years. However, there are still many potential future directions for this compound. One potential future direction is the development of new tetrazolium salts that can be used in cell viability assays. Another potential future direction is the use of 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride in combination with other assays to provide a more comprehensive assessment of cell viability and proliferation. Finally, 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride could be used in combination with other compounds to develop new drugs for the treatment of cancer and other diseases.
Conclusion
In conclusion, 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride is a widely used tetrazolium salt that is used in scientific research to assess cell viability and proliferation. It is easy to use, inexpensive, and provides accurate results. 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride has several advantages as a cell viability assay, but it also has some limitations. However, there are still many potential future directions for this compound, and it will continue to be an important tool in scientific research for many years to come.
Synthesis Methods
3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride is synthesized by the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride) with sodium nitrite and hydrochloric acid. The reaction results in the formation of 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride, which is then purified by recrystallization.
Scientific Research Applications
3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride is widely used in scientific research for its ability to assess cell viability and proliferation. It is commonly used in drug screening assays to determine the cytotoxicity of potential drugs. 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride is also used in cancer research to evaluate the effectiveness of chemotherapy drugs. In addition, 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride is used in microbiology to assess the antimicrobial activity of compounds.
properties
CAS RN |
174752-84-2 |
|---|---|
Product Name |
3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride |
Molecular Formula |
C16H20ClN5O |
Molecular Weight |
333.81 g/mol |
IUPAC Name |
N-[3-(dimethylaminodiazenyl)phenyl]-3-pyridin-1-ium-1-ylpropanamide;chloride |
InChI |
InChI=1S/C16H19N5O.ClH/c1-20(2)19-18-15-8-6-7-14(13-15)17-16(22)9-12-21-10-4-3-5-11-21;/h3-8,10-11,13H,9,12H2,1-2H3;1H |
InChI Key |
BIWKYWGWCGJCCV-UHFFFAOYSA-N |
SMILES |
CN(C)N=NC1=CC=CC(=C1)NC(=O)CC[N+]2=CC=CC=C2.[Cl-] |
Canonical SMILES |
CN(C)N=NC1=CC=CC(=C1)NC(=O)CC[N+]2=CC=CC=C2.[Cl-] |
synonyms |
N-(3-dimethylaminodiazenylphenyl)-3-pyridin-1-yl-propanamide chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3S,4E,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-(fluoromethylidene)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B223388.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B223399.png)



![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide](/img/structure/B223486.png)
![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B223490.png)






